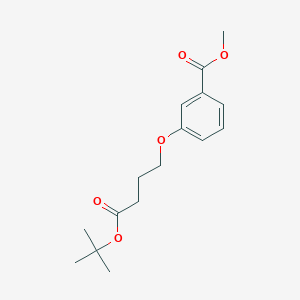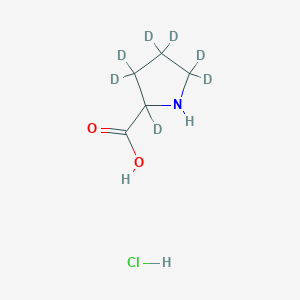
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine typically involves the reaction of anthranilic acid derivatives with benzylamine and formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinazoline ring. The reaction conditions often include refluxing the reaction mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield . The use of catalysts such as zinc oxide micelles has been reported to enhance the efficiency of the reaction and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-phenylquinazoline-2,4(1H,3H)-dithione
- 3-benzyl-4(3H)-quinazolinone
- 2,3-dihydroquinazolin-4(1H)-one
Uniqueness
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives . The presence of the benzyl and N-methyl groups enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C16H17N3 |
|---|---|
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine |
InChI |
InChI=1S/C16H17N3/c1-17-16-18-15-10-6-5-9-14(15)12-19(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
Clé InChI |
PJJLKSYILYUTSZ-UHFFFAOYSA-N |
SMILES canonique |
CN=C1NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)

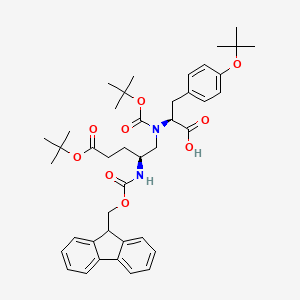
![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)
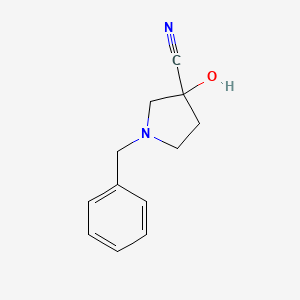
![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)

![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)

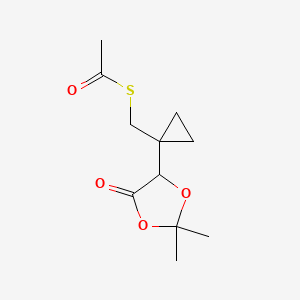
![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)
